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Compound of Interest

Compound Name:
7-Chloro-6-fluoro-1H-indole-2-

carbaldehyde

CAS No.: 2304853-30-1

Cat. No.: B1487310 Get Quote

Executive Summary: The Indole-2-Carbaldehyde
Scaffold
The indole heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core for

thousands of bioactive natural products and synthetic drugs. While the C3-position is

electronically favored for electrophilic substitution (e.g., Vilsmeier-Haack formylation), the C2-

position offers a distinct geometric vector for target engagement, particularly in kinase inhibition

and microbial biofilm disruption.

Halogenated indole-2-carbaldehydes represent a critical subclass. The aldehyde moiety serves

as a versatile "warhead" precursor (for hydrazones, thiosemicarbazones) or a direct

electrophile, while the halogen substituent (Cl, Br, F) modulates lipophilicity (

), metabolic stability, and specific protein-ligand interactions (halogen bonding).

Chemical Synthesis: Overcoming the C3-Selectivity
Bias
Synthesizing indole-2-carbaldehydes is technically more demanding than their C3-counterparts

due to the indole ring's natural reactivity. A standard Vilsmeier-Haack reaction on an
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unsubstituted indole will exclusively yield the 3-carbaldehyde. Accessing the 2-isomer requires

"reversing" this selectivity or using directed metalation.

The Lithiation-Formylation Protocol (Gold Standard)
The most reliable method for generating 5-haloindole-2-carbaldehydes involves C2-lithiation of

an N-protected indole. This method bypasses the electronic preference for C3.

Mechanism:

Protection: The indole nitrogen is protected (e.g., with Benzenesulfonyl or Boc) to prevent

deprotonation of the NH and direct the lithiation to C2 via the Complex Induced Proximity

Effect (CIPE).

Lithiation: Treatment with

-Butyllithium (

-BuLi) or

-BuLi at low temperature generates the thermodynamically stable C2-lithio species.

Formylation: Quenching with DMF or

-formylpiperidine introduces the aldehyde.

Deprotection: Removal of the N-protecting group yields the free indole-2-carbaldehyde.

Alternative Routes
Oxidation of 2-Methylindoles: Selenium dioxide (

) oxidation of 2-methyl-5-haloindoles. Limitation: Often suffers from over-oxidation to the
carboxylic acid or poor yields.

Reduction of Indole-2-Carboxylates: Reduction of the ester to the alcohol (

) followed by mild oxidation (

).[1] Advantage:[2][3] Mild conditions; good for sensitive substrates.[4]
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Synthesis Workflow Diagram
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Caption: Comparison of the directed lithiation route (preferred for regioselectivity) vs. oxidative

routes.

Structure-Activity Relationship (SAR) Analysis
The biological activity of halogenated indole-2-carbaldehydes is governed by three primary

structural domains: the halogen substituent, the aldehyde "warhead," and the indole NH.

The Halogen Effect (C5 > C4/C6 > C7)
The position and nature of the halogen atom are critical determinants of potency, particularly for

antimicrobial and anticancer activity.
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Position Effect on Activity Mechanistic Insight

C5 (Preferred) High Potency

The C5 position is

electronically coupled to the

indole nitrogen. Substitution

here (Cl, Br) enhances

lipophilicity without sterically

hindering the C2-aldehyde. 5-

Bromo and 5-Chloro

derivatives often show the

lowest MIC values (approx. 50

µg/mL) against pathogens like

V. parahaemolyticus.

C4 Moderate

Steric proximity to the C3

position can influence binding

conformation but often results

in lower potency compared to

C5.

C6 Moderate/High

Can be effective for specific

targets (e.g., HIV integrase

binding), but generally less

active than C5 in broad-

spectrum antimicrobial

screens.

C7 Low

Substitution here can disrupt

the H-bond donor capability of

the indole NH, which is often

crucial for target recognition.

The Aldehyde Functionality
While the aldehyde itself possesses moderate electrophilic activity (forming Schiff bases with

lysine residues in proteins), its primary value in SAR is as a precursor to hydrazones and

thiosemicarbazones.
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Thiosemicarbazones: Condensation of 5-haloindole-2-carbaldehyde with thiosemicarbazide

creates a tridentate ligand system (N-N-S). These derivatives exhibit potent antifungal

activity (e.g., against Candida albicans) and anticancer activity (via Ribonucleotide

Reductase inhibition).

Metal Coordination: The N(indole)-N(imine)-S(thiol) motif effectively chelates transition

metals (Cu, Ru, Pt). The resulting complexes often show 10-100x higher cytotoxicity than the

free ligand due to enhanced cellular uptake and DNA intercalation.

SAR Logic Diagram
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Caption: SAR decision tree highlighting the impact of C5-halogenation and C2-aldehyde

derivatization.

Detailed Experimental Protocols
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Synthesis of 5-Bromoindole-2-carbaldehyde (Lithiation
Route)
This protocol ensures regioselectivity for the C2 position.

Reagents: 5-Bromoindole, Phenylsulfonyl chloride (PhSO2Cl),

-Butyllithium (

-BuLi, 2.5M in hexanes), DMF, Tetrabutylammonium fluoride (TBAF).

Protection:

Dissolve 5-bromoindole (10 mmol) in dry THF (50 mL) at 0°C.

Add NaH (12 mmol, 60% dispersion) portion-wise. Stir for 30 min.

Add PhSO2Cl (11 mmol) dropwise. Warm to RT and stir for 2h.

Quench with water, extract with EtOAc, and concentrate to yield 1-(phenylsulfonyl)-5-

bromoindole.

Lithiation & Formylation:

Dissolve the protected indole (5 mmol) in anhydrous THF (25 mL) under Argon. Cool to

-78°C.

Add

-BuLi (5.5 mmol) dropwise over 10 min. (The electron-withdrawing sulfonyl group directs
lithiation to C2).

Stir at -78°C for 1 hour.

Add anhydrous DMF (7 mmol) dropwise. Stir for 30 min at -78°C, then warm to RT.

Quench with saturated

. Extract and purify to yield 1-(phenylsulfonyl)-5-bromoindole-2-carbaldehyde.
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Deprotection:

Dissolve the intermediate in THF.[5] Add TBAF (1M in THF, 2 eq).

Reflux for 2-4 hours until TLC shows complete conversion.

Workup: Dilute with water, extract with EtOAc. Purify via column chromatography

(Hexane/EtOAc).

Yield: Typically 60-75% overall.

Biological Assay: Biofilm Inhibition (Crystal Violet
Method)
Validates the anti-virulence potential of the synthesized aldehyde.

Culture: Grow Pseudomonas aeruginosa (PAO1) or Candida albicans overnight in LB/YPD

broth.

Treatment: Dilute culture 1:100 into fresh media in a 96-well plate. Add the test compound

(5-bromoindole-2-carbaldehyde) at sub-MIC concentrations (e.g., 10, 20, 50 µM). Include

DMSO solvent control.

Incubation: Incubate statically at 37°C for 24 hours.

Staining:

Discard planktonic cells by gentle aspiration.

Wash wells 2x with PBS.

Stain adherent biofilm with 0.1% Crystal Violet (125 µL) for 15 min.

Quantification:

Wash wells 3x with water to remove excess dye.

Solubilize the bound dye with 30% acetic acid (150 µL).
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Measure Absorbance at 550 nm (

).

Calculation:

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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